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Compound of Interest

Compound Name: 1-Linoleoyl-2-oleoyl-rac-glycerol

Cat. No.: B3207621 Get Quote

Introduction

1-Linoleoyl-2-oleoyl-rac-glycerol (LOG), a diacylglycerol (DAG) containing linoleic acid (18:2)

and oleic acid (18:1), is a vital intermediate in lipid metabolism and a key signaling molecule.

As a second messenger, it plays a crucial role in various cellular signaling cascades. Accurate

identification and quantification of specific DAG isomers like LOG are essential for research in

lipidomics, food science, and drug development. Liquid chromatography coupled with tandem

mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detailed structural

characterization of DAGs by analyzing their specific fragmentation patterns.[1][2]

Principle of Analysis

The analysis of neutral lipids such as diacylglycerols is typically performed using electrospray

ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][3] ESI is a soft

ionization technique that usually forms adduct ions, such as ammonium [M+NH₄]⁺ or sodium

[M+Na]⁺, with minimal in-source fragmentation.[4] To elicit structural information, tandem mass

spectrometry (MS/MS) is employed. The precursor adduct ion is isolated and subjected to

collision-induced dissociation (CID), which results in characteristic neutral losses of the

constituent fatty acid chains. The fragmentation pattern, particularly the relative abundance of

the ions resulting from the loss of each fatty acid, allows for the identification and differentiation

of isomers.

For 1-Linoleoyl-2-oleoyl-rac-glycerol, the primary fragmentation pathway involves the neutral

loss of linoleic acid (C₁₈H₃₂O₂) and oleic acid (C₁₈H₃₄O₂). The position of the fatty acids on the
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glycerol backbone influences the fragmentation pattern, often allowing for the differentiation of

sn-1/3 and sn-2 positional isomers.[5]

Quantitative Data Summary
The expected mass-to-charge ratios (m/z) for the ammonium adduct of 1-Linoleoyl-2-oleoyl-
rac-glycerol and its primary fragment ions are summarized below. These values are critical for

developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods

for quantitative analysis.

Table 1: Precursor and Product Ions for LOG ([M+NH₄]⁺) Analysis

Ion
Description

Fatty Acid
Compositio
n

Chemical
Formula

Precursor
Ion (m/z)

Product Ion
(m/z)

Neutral
Loss

Ammonium

Adduct

18:2/18:1-

DAG
C₃₉H₇₄O₅NH₄ 636.6 - -

Diacylglycerol

-like

Fragment

Loss of

Linoleic Acid
C₂₁H₃₉O₄ 636.6 355.3

C₁₈H₃₂O₂ +

NH₃

Diacylglycerol

-like

Fragment

Loss of Oleic

Acid
C₂₁H₃₇O₄ 636.6 353.3

C₁₈H₃₄O₂ +

NH₃

Acylium ion +

NH₄⁺ - H₂O

Linoleoyl

Chain
C₁₈H₃₁O 636.6 264.3 C₂₁H₄₃O₄N

Acylium ion +

NH₄⁺ - H₂O
Oleoyl Chain C₁₈H₃₃O 636.6 266.3 C₂₁H₄₁O₄N

Note: The exact m/z values may vary slightly based on instrument calibration and resolution.

The relative intensities of product ions can help determine the fatty acid position.

Diagrams
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A typical workflow for the LC-MS/MS analysis of diacylglycerols is outlined below. It involves

lipid extraction from the sample matrix, followed by chromatographic separation and mass

spectrometric detection.

Biological Sample
(Tissue, Cells, Plasma)

Lipid Extraction
(e.g., Folch or MTBE method)

Homogenization Reversed-Phase LC
(C18 Column)

Inject Extract ESI Source
(Positive Ion Mode)

Elution MS Scan
(Precursor Ion Selection)

Ion Generation MS/MS Analysis
(Collision-Induced Dissociation)

Isolation Data Acquisition
& Analysis

Fragmentation

Click to download full resolution via product page

Caption: Experimental workflow for diacylglycerol analysis.

The fragmentation of the LOG ammonium adduct ([M+NH₄]⁺) in the mass spectrometer

provides structural information. The primary cleavages result in the neutral loss of the fatty acid

chains.

Product Ions

[M+NH₄]⁺
1-Linoleoyl-2-oleoyl-glycerol

m/z 636.6

[M+NH₄ - Linoleic Acid]⁺
m/z 355.3

Neutral Loss
of C₁₈H₃₂O₂

[M+NH₄ - Oleic Acid]⁺
m/z 353.3

Neutral Loss
of C₁₈H₃₄O₂
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Caption: Key fragmentation pathways for LOG ammonium adduct.

Detailed Experimental Protocols
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This section provides a representative protocol for the extraction and LC-MS/MS analysis of 1-
Linoleoyl-2-oleoyl-rac-glycerol from a biological matrix.

1. Sample Preparation: Lipid Extraction

A modified Bligh and Dyer or methyl-tert-butyl ether (MTBE) extraction is commonly used for

isolating lipids.[5][6]

Materials:

Homogenizer

Glass centrifuge tubes with PTFE-lined caps

Chloroform (CHCl₃), HPLC grade

Methanol (MeOH), HPLC grade

Water, HPLC grade

Internal Standard (ISTD): e.g., 1,3-dipentadecanoyl-glycerol (15:0/15:0-DAG)[4]

Protocol (Bligh & Dyer):

To a tissue homogenate or cell pellet in a glass tube, add an appropriate amount of the

ISTD solution.

Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2

minutes.

Add 1 volume of chloroform. Vortex for 1 minute.

Add 1 volume of water. Vortex for 1 minute.

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

Carefully collect the lower organic (chloroform) phase containing the lipids using a glass

Pasteur pipette.
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Dry the lipid extract under a gentle stream of nitrogen.

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 90:10

Acetonitrile/Isopropanol) for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Reversed-phase chromatography is effective for separating diacylglycerol species based on

their fatty acyl chain length and degree of unsaturation.[6]

Table 2: Liquid Chromatography Parameters

Parameter Recommended Setting

LC System

High-performance liquid chromatography

(HPLC) or Ultra-high performance liquid

chromatography (UHPLC) system

Column
C18 reversed-phase column (e.g., 100 mm x 2.1

mm, 1.8 µm particle size)

Mobile Phase A
Acetonitrile/Water (60:40, v/v) with 10 mM

ammonium formate and 0.1% formic acid

Mobile Phase B
Isopropanol/Acetonitrile (90:10, v/v) with 10 mM

ammonium formate and 0.1% formic acid

Gradient

0-2 min: 30% B; 2-15 min: linear gradient to

100% B; 15-20 min: hold at 100% B; 20.1-25

min: return to 30% B for re-equilibration

Flow Rate 0.3 mL/min

Column Temperature 50°C

Injection Volume 5 µL

Table 3: Mass Spectrometry Parameters
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Parameter Recommended Setting

Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

Spray Voltage 3500 V[4]

Drying Gas Temp. 300°C[4]

Drying Gas Flow 5 L/min[4]

Sheath Gas Flow 11 L/min[4]

Scan Type Multiple Reaction Monitoring (MRM)

MRM Transition

Q1 (Precursor): 636.6 m/z → Q3 (Product):

355.3 m/z (for linoleoyl loss) and 353.3 m/z (for

oleoyl loss)

Collision Energy Optimization required (typically 15-30 eV)

Data Analysis

Quantification is achieved by integrating the peak areas from the MRM chromatograms. A

calibration curve is constructed using authentic standards of LOG, and the concentration in the

samples is determined relative to the internal standard to correct for extraction efficiency and

matrix effects. The ratio of the product ions (e.g., 355.3 vs. 353.3) can provide information on

the relative position of the fatty acids on the glycerol backbone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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